molecular formula C21H17N3O3S2 B2367818 N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 886890-94-4

N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No.: B2367818
CAS No.: 886890-94-4
M. Wt: 423.51
InChI Key: ZTJFZOXKMWEURK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of these compounds was confirmed by their C, H, and N analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Electrophysiological Activity in Cardiac Research

N-substituted benzamides, including N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide, have been explored for their cardiac electrophysiological activity. These compounds demonstrate potential as selective class III agents, which are relevant in addressing cardiac arrhythmias. Their activity has been compared to known class III agents in both in vitro and in vivo models, showing promising efficacy (Morgan et al., 1990).

Anticancer Properties

Some derivatives of this compound have been synthesized and evaluated for their anticancer activity. These compounds were tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer, demonstrating moderate to excellent anticancer activity. This suggests a potential role for these compounds in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Antifungal Applications

Research has been conducted on the antimicrobial and antifungal activities of derivatives of this compound. These studies have revealed significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as against various fungal strains. This indicates a potential use of these compounds in developing new antimicrobial and antifungal agents (Hussein & Azeez, 2013).

Supramolecular Gelators

Some N-(thiazol-2-yl)benzamide derivatives, closely related to the chemical , have been studied for their role as supramolecular gelators. These compounds have been analyzed for their gelation behavior, particularly focusing on the role of methyl functionality and multiple non-covalent interactions. This research is significant in the field of materials science for the development of novel gel materials (Yadav & Ballabh, 2020).

Drug Development for Cardiovascular and Metabolic Diseases

These benzamide derivatives have been explored for their potential in drug development, particularly in addressing cardiovascular and metabolic diseases. Their structural activity relationships and efficacy in inhibiting specific enzymes or biological pathways are key areas of research, contributing to the development of new therapeutic agents (Zhang et al., 2009).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of anti-inflammatory properties . Some of these compounds have shown the highest IC50 values for COX-1 inhibition and demonstrated excellent COX-2 SI values . They also showed significant inhibition of albumin denaturation .

Future Directions

The future directions for research on this compound could include further exploration of its potential anti-inflammatory properties . Additionally, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-14-10-11-18-19(12-14)28-21(22-18)23-20(25)15-6-5-7-16(13-15)24-29(26,27)17-8-3-2-4-9-17/h2-13,24H,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJFZOXKMWEURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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